Cannabicyclol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

CBL as a Cannabinoid Receptor Modulator

One study published in the journal "Phytotherapy Research" found that CBL acted as a weak antagonist of the CB1 receptor, one of the main cannabinoid receptors in the central nervous system []. This suggests CBL might have potential effects opposite to those of THC, which acts as a partial agonist at the CB1 receptor. Further research is needed to explore this possibility and understand the full implications.

Anti-inflammatory Properties

Early research suggests CBL might possess anti-inflammatory properties. A study published in "Life Sciences" investigated the effects of various cannabinoids on lipopolysaccharide (LPS)-induced inflammation in mouse macrophages. The study found that CBL, along with other minor cannabinoids like cannabichromene (CBC), significantly reduced the production of inflammatory markers compared to the control group [].

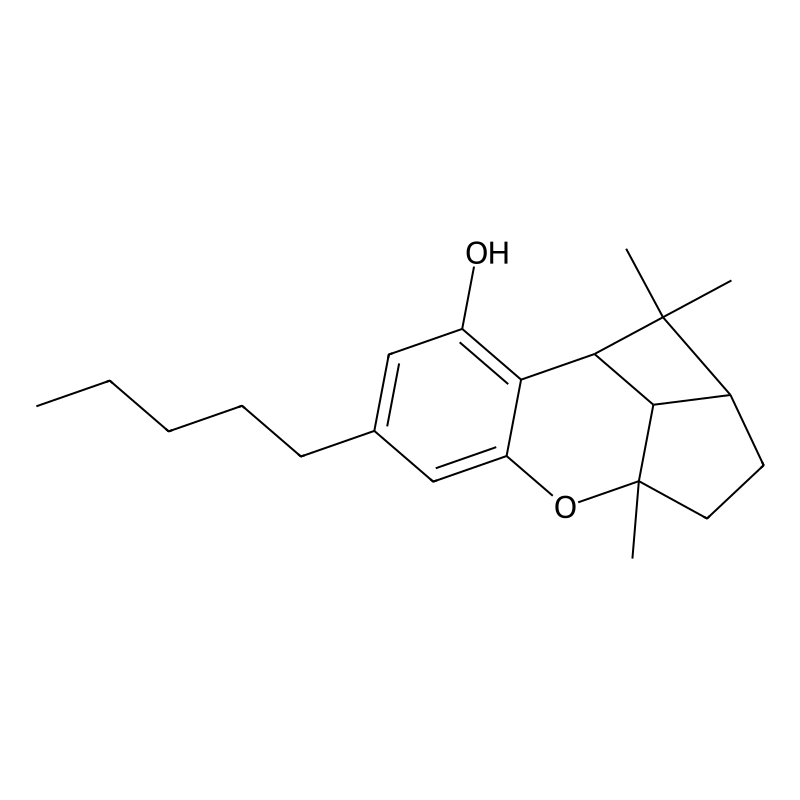

Cannabicyclol is a non-psychoactive cannabinoid found in the Cannabis plant, specifically formed as a degradation product of cannabichromene. Its chemical structure is characterized by the formula and a molar mass of approximately 314.469 g/mol . Cannabicyclol typically arises through the oxidation of cannabichromene, a process that can be accelerated by factors such as heat, age, and ultraviolet light . This cannabinoid has garnered attention for its unique structural properties and potential therapeutic applications, although comprehensive pharmacological evaluations are still pending.

Cannabicyclol can be synthesized through several methods:

- Oxidation of Cannabichromene: This is the primary method where cannabichromene oxidizes into cannabicyclol under various conditions (heat, UV light) or through artificial means in laboratory settings .

- Pyridine-Catalyzed Reaction: Cannabicyclol can also be synthesized from citral and olivetol using pyridine as a catalyst. This method involves heating the reactants to facilitate the formation of cannabinoids .

- Total Synthesis: Various total synthesis strategies have been reported in literature that involve complex multi-step processes to construct the cannabicyclol molecule from simpler precursors .

While specific applications of cannabicyclol are still under research, its unique chemical properties suggest potential uses in:

- Pharmaceutical Development: As interest in cannabinoids grows, cannabicyclol may serve as a candidate for developing new therapeutic agents.

- Research: Its role in studies examining cannabinoid interactions could provide insights into the broader effects of cannabis compounds.

- Consumer Products: As products containing cannabinoids become more popular, there may be market opportunities for cannabicyclol-based formulations targeting health-conscious consumers seeking novel cannabinoid experiences .

Cannabicyclol shares structural similarities with several other cannabinoids. Below is a comparison with related compounds:

| Compound Name | Relation to Cannabicyclol | Key Characteristics |

|---|---|---|

| Cannabinol | Degradation product of tetrahydrocannabinol | Known for sedative effects; psychoactive |

| Cannabichromene | Precursor to cannabicyclol | Exhibits anti-inflammatory properties |

| Cannabidiol | Non-psychoactive cannabinoid | Widely researched for therapeutic benefits |

| Cannabitriol | Derived from cannabidiolic acid | Potential anti-inflammatory effects |

| Tetrahydrocannabinolic Acid | Precursor to tetrahydrocannabinol | Psychoactive properties; widely studied |

Cannabicyclol's uniqueness lies in its specific pathway of formation from cannabichromene and its potential non-intoxicating effects compared to other cannabinoids derived from tetrahydrocannabinol or cannabidiol.